Cas no 80-40-0 (Ethyl p-toluenesulfonate)

Ethyl p-toluenesulfonate structure
Ethyl p-toluenesulfonate structure
Ethyl p-toluenesulfonate
80-40-0
C9H12O3S
200.254781723022
MFCD00009100
34212
6638

Ethyl p-toluenesulfonate Properties

Names and Identifiers

    • Ethyl p-toluenesulfonate
    • ethyl para-toluenesulfonate
    • Ethyl p-toluenesulphonate
    • 4-Toluenesulfonic Acid Ethyl Ester
    • 4-Methylbenzenesulfonic acid
    • Ethyl tosylate~p-Toluenesulphonic acid ethyl ester
    • Ethyl p-tosylate
    • Ethyl p-methylbenzenesulfonate
    • 4-Methylbenzenesulfonic acid ethyl ester
    • ethyl 4-methylbenzenesulfonate
    • Ethyl Tosylate
    • p-Toluenesulfonic Acid Ethyl Ester
    • Ethyl p-TS
    • Benzenesulfonic acid, 4-methyl-, ethyl ester
    • p-Toluenesulfonic acid, ethyl ester
    • Ethyl-p-toluenesulfonate
    • Ethyl PTS
    • p-Toluolsulfonsaeure aethyl ester
    • ethyl p-toluene sulfonate
    • Ethyl toluene-4-sulphonate
    • Ethyl p-methyl benzenesulfonate
    • ethyl 4-methylbenzene-1-sulfonate
    • Ethyl 4-toluenesulfonate
    • toluene-4-sulfonic aci
    • 4-methylbenzenesulfonate
    • ethyl p-toluensulfonate
    • EN300-18116
    • EINECS 201-276-7
    • UNII-2160N0YURF
    • BRN 0611213
    • toluene-4-sulfonic acid ethyl ester
    • MFCD00009100
    • Ethyl ester of p-Toluenesulfonic acid
    • 80-40-0
    • Ethyl 4-methylbenzenesulfonate #
    • Ethyl toluene-4-sulfonate
    • T0268
    • A839902
    • H11959
    • 2160N0YURF
    • LS-154168
    • Q27253524
    • InChI=1/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H
    • ethyl-p-toluene sulphonate
    • NSC-8887
    • CCRIS 1028
    • Ethyl p-toluenesulfonate, certified reference material, TraceCERT(R)
    • AI3-08004
    • Mittel AEP
    • DTXSID2058833
    • HY-W014895
    • NSC 8887
    • Ethylester kyseliny p-toluensulfonove
    • ethyl 4-methyl-1-benzenesulfonate
    • ethyltoluen-4-sulfonat
    • ethyl-p-toluene-sulfonate
    • 4-methyl-benzenesulfonic acid ethyl ester
    • Ethylester kyseliny p-toluensulfonove [Czech]
    • p-toluenesulfonic acid ethyl
    • p-Toluenesulfonate Ethyl ester
    • STL268850
    • ethyl paratoluene sulphonate
    • WLN: 2OSWR D1
    • SCHEMBL76249
    • 4-11-00-00248 (Beilstein Handbook Reference)
    • Z57169563
    • CS-W015611
    • Ethyl p-toluenesulfonate, 98%
    • AKOS000120217
    • F0001-2084
    • p-Toluolsulfonsaeure aethyl ester [German]
    • FT-0626235
    • ETHYL P-TOLUENESULFONATE [MI]
    • HSDB 5235
    • NSC8887
    • NS00020122
    • p-Toluenesulfonic acid, ethyl ester (6CI, 7CI, 8CI)
    • Aldrich 104256
    • Ethyl toluenesulfonate
    • ethyl4-methylbenzenesulfonate
    • DB-031914
    • +Expand
    • MFCD00009100
    • VRZVPALEJCLXPR-UHFFFAOYSA-N
    • 1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
    • O=S(C1C=CC(C)=CC=1)(OCC)=O
    • 611213

Computed Properties

  • 200.05100
  • 0
  • 3
  • 3
  • 200.050715
  • 13
  • 232
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.8
  • nothing
  • 0
  • 51.8

Experimental Properties

  • 2.80100
  • 51.75000
  • 3858
  • n20/D 1.511(lit.)
  • Insoluble
  • 158-162 °C/10 mmHg(lit.)
  • 29-33 °C (lit.)
  • Fahrenheit: 316.4 ° f < br / > Celsius: 158 ° C < br / >
  • 1.24g/l
  • Colorless monoclinic crystals
  • Soluble in ethanol, ether, benzene, insoluble in water
  • Moisture Sensitive
  • 1.174 g/mL at 25 °C(lit.)

Ethyl p-toluenesulfonate Security Information

  • GHS07 GHS07
  • XT6825000
  • 3
  • 6.1
  • S26-S45-S36/37/39
  • III
  • R22; R36/37/38; R40
  • Xi Xi
  • UN2811
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • 2-8°C
  • III
  • 36/37/38
  • Warning
  • Yes
  • 6.1
  • 21

Ethyl p-toluenesulfonate Customs Data

  • 29041000
  • China Customs Code:

    29041000

Ethyl p-toluenesulfonate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003QS2-5g
Ethyl 4-Methylbenzenesulfonate
80-40-0 98%
5g
$4.00 2024-04-21
A2B Chem LLC
AB73874-5g
Ethyl p-toluenesulfonate
80-40-0 98%
5g
$4.00 2024-04-19
abcr
AB133304-25 g
Ethyl p-toluenesulfonate, 98%; .
80-40-0 98%
25g
€43.60 2023-05-21
Ambeed
A216764-5g
Ethyl 4-methylbenzenesulfonate
80-40-0 90%
5g
$5.0 2024-07-24
Apollo Scientific
OR5461-500g
Ethyl toluene-4-sulphonate
80-40-0 98%
500g
£39.00 2024-05-23
Cooke Chemical
A3953212-25G
Ethyl p-toluenesulfonate
80-40-0 98%
25g
RMB 34.40 2023-09-07
Crysdot LLC
CD12029670-100g
Ethyl 4-methylbenzenesulfonate
80-40-0 98%
100g
$63 2024-07-24
Enamine
EN300-18116-0.05g
ethyl 4-methylbenzene-1-sulfonate
80-40-0 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
K63119-100g
Ethylparatoluenesulfonate
80-40-0 97%
100g
$200 2022-09-07
Fluorochem
142200-100g
Ethyl 4-toluenesulphonate
80-40-0 98%
100g
£16.00 2022-02-28

Ethyl p-toluenesulfonate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Facile esterification of sulfonic acids and carboxylic acids with triethyl orthoacetate
Trujillo, John I.; et al, Tetrahedron Letters, 1993, 34(46), 7355-8

Synthetic Circuit 2

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
A Combined Experimental and Computational Study of the Substituent Effect on Micellar Behavior of γ-Substituted Thermoresponsive Amphiphilic Poly(ε-caprolactone)s
Hao, Jing; et al, Macromolecules (Washington, 2013, 46(12), 4829-4838

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  5 min, rt
Reference
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; et al, Tetrahedron, 2007, 63(23), 5083-5087

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Dichloromethane ;  0.5 h, rt
1.2 24 h, rt
Reference
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes
Lin, Muze; et al, ACS Catalysis, 2023, 13(22), 14503-14512

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Dichloromethane ;  0.5 h, rt
1.2 24 h, rt
Reference
Organocatalytic silicon-free SuFEx reactions for modular synthesis of sulfonates and sulfonamides
Lin, Muze; et al, ChemRxiv, 2021, 1, 1-21

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Styrene ,  Trimethylsilyl triflate Solvents: Acetic acid ,  Acetonitrile ;  12 h, 25 - 35 °C
Reference
Photo-induced stereo- and regiospecific sulfonylation of C-C multiple bonds exploiting the dual reactivity of sulfonium iodate(I) species
Gurawa, Aakanksha; et al, Organic Chemistry Frontiers, 2023, 10(19), 4918-4926

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Reference
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent
Deruer, Elsa; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1203-1207

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Circuit 10

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  tert-Butyl nitrite ,  Magnesium chloride Solvents: Acetonitrile ;  7 h, 50 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  40 min, rt
Reference
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides
Li, Jiang-Sheng ; et al, Organic Letters, 2023, 25(46), 8263-8268

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; et al, Tetrahedron, 2000, 56(37), 7291-7298

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  6 h, reflux
Reference
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; et al, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; et al, Synlett, 2012, 23(4), 595-600

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Iodine ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  18 h, 60 °C
Reference
Iodine-mediated α-sulfonyloxylation of alkyl aryl ketones with oxone and sulfonic acids
Kikui, Hiroki; et al, Synthesis, 2013, 45(6), 791-797

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
Reference
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Tetraethylammonium hexafluorophosphate Solvents: Ethanol ,  Nitromethane ;  8 h, rt
Reference
Regio- and stereoselective electrochemical synthesis of sulfonylated enethers from alkynes and sulfonyl hydrazides
Du, Wu-Bo; et al, Green Chemistry, 2021, 23(6), 2420-2426

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hypochlorous acid, sodium salt, pentahydrate Solvents: Ethanol ;  7.7 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  rt
Reference
An efficient method for the preparation of sulfonyl chlorides: reaction of disulfides or thiols with sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals
Okada, Tomohide; et al, Chemistry Letters, 2015, 44(2), 185-187

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Circuit 23

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Toluene (ethylated)
Reference
Reaction of carboxylic acid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1380-6

Ethyl p-toluenesulfonate Raw materials

Ethyl p-toluenesulfonate Preparation Products

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Ethyl p-toluenesulfonate Related Literature

Recommended suppliers
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(CAS:80-40-0)
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